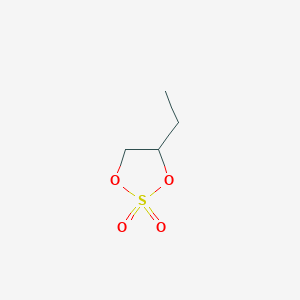
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide
Übersicht
Beschreibung
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide is an organic sulfur compound with the molecular formula C4H8O4S. It is a cyclic sulfate ester that plays a significant role in various chemical processes and applications. This compound is known for its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be synthesized through the reaction of ethylene glycol with sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic sulfate ester. The process involves the following steps:
Reaction of Ethylene Glycol with Sulfur Trioxide: Ethylene glycol is reacted with sulfur trioxide in a suitable solvent, such as dichloromethane, at low temperatures.
Cyclization: The intermediate product undergoes cyclization to form the five-membered ring structure of this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow microreactor technology is often employed to enhance the efficiency and safety of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the cyclic sulfate ester into corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Oxidation Products: Sulfonic acids, sulfonates.
Reduction Products: Thiols, sulfides.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide exerts its effects involves its ability to undergo various chemical transformations. In lithium-ion batteries, for example, the compound decomposes and participates in the formation of protective interfacial films on the electrodes. This enhances the conductivity and stability of the battery, leading to improved performance . The compound’s ability to form stable cyclic structures also contributes to its effectiveness in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the ethyl or methyl substituent and is used in similar applications, particularly in organic synthesis and battery production.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
IUPAC Name |
4-ethyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-2-4-3-7-9(5,6)8-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIBZSEORSTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COS(=O)(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















